Dosulepin vs Amitriptyline: Corrected QT Interval Prolongation—Head-to-Head ECG Comparison
In a controlled study of 184 patients comparing electrocardiographic effects, dosulepin demonstrated no significant effect on myocardial conduction indices (PR interval, corrected QT interval, QRS duration) compared to placebo. In direct contrast, amitriptyline produced significant QTc prolongation versus both dosulepin (p < 0.01) and placebo (p < 0.001). Additionally, amitriptyline increased heart rate by 10 beats/minute compared to only 5 beats/minute for dosulepin (p < 0.02) [1].
| Evidence Dimension | Corrected QT interval prolongation |
|---|---|
| Target Compound Data | No significant QTc prolongation vs placebo |
| Comparator Or Baseline | Amitriptyline: significant QTc prolongation (p < 0.01 vs dosulepin, p < 0.001 vs placebo) |
| Quantified Difference | p < 0.01 (amitriptyline vs dosulepin); heart rate increase: 10 bpm (amitriptyline) vs 5 bpm (dosulepin), p < 0.02 |
| Conditions | 65 dosulepin patients, 57 amitriptyline patients, 62 placebo controls; ECG monitoring during therapeutic dosing |
Why This Matters
For research involving cardiac safety endpoints or procurement for studies in cardiovascular-vulnerable populations, dosulepin offers a quantitatively distinct ECG profile compared to amitriptyline.
- [1] Claghorn JL, Schroeder J, Goldstein BJ. Comparison of the electrocardiographic effect of dothiepin and amitriptyline. J Clin Psychiatry. 1984 Jul;45(7):291-3. PMID: 6376479. View Source
